

Fludazonium Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fludazonium chloride*

Cat. No.: *B1662727*

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CAS Number: 53597-28-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride, a quaternary ammonium salt and a member of the imidazolium class of compounds, has been identified as a potential antifungal agent. This technical guide provides a comprehensive overview of its chemical and physical properties, putative mechanism of action, a plausible synthetic route, and toxicological considerations based on available data and the broader understanding of related compounds. Due to the limited publicly available data specific to **Fludazonium chloride**, this guide supplements direct information with established knowledge of structurally similar imidazolium salts to provide a thorough resource for the scientific community.

Physicochemical Properties

While extensive experimental data for **Fludazonium chloride** is not readily available in the public domain, a combination of information from chemical suppliers and computational predictions allows for the compilation of its key physicochemical properties.

Table 1: Physicochemical Properties of **Fludazonium Chloride**

Property	Value	Source
CAS Number	53597-28-7	ChemicalBook[1], Sigma-Aldrich[2]
Molecular Formula	C ₂₆ H ₂₀ Cl ₅ FN ₂ O ₂	GlpBio[3], ChemicalBook[1]
Molecular Weight	588.71 g/mol	GlpBio[3], Sigma-Aldrich[2]
IUPAC Name	1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazol-3-ium chloride	PubChem[4]
Synonyms	R-23633, NSC-351149	ChemicalBook[1]
Appearance	Solid powder (predicted)	Bioss [No new citation]
Solubility	Soluble in DMSO	GlpBio[3], ChemicalBook[1]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	Bioss [No new citation], GlpBio[3]
Computed LogP	7.1	PubChem[4]
Computed pKa	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	

Putative Antifungal Activity and Mechanism of Action

Direct studies detailing the antifungal spectrum and mechanism of action of **Fludazonium chloride** are scarce. However, extensive research on related imidazolium salts provides a strong foundation for a hypothetical mechanism.

Structure-Activity Relationship of Imidazolium Antifungals

The antifungal efficacy of imidazolium salts is closely linked to their molecular structure. Key determinants of activity include:

- **N-substituent Chain Length:** The length of the alkyl chains on the imidazole nitrogen atoms is a critical factor. Generally, antifungal activity increases with chain length, up to an optimal point, due to enhanced lipophilicity which facilitates interaction with the fungal cell membrane.[\[5\]](#)[\[6\]](#)
- **Substituents on the Phenyl Rings:** The nature and position of substituents on the aromatic rings can influence the electronic and steric properties of the molecule, thereby affecting its binding to fungal targets.
- **The Anion:** While the cation is primarily responsible for the biological activity, the counter-ion can influence the compound's physicochemical properties, such as solubility and stability.

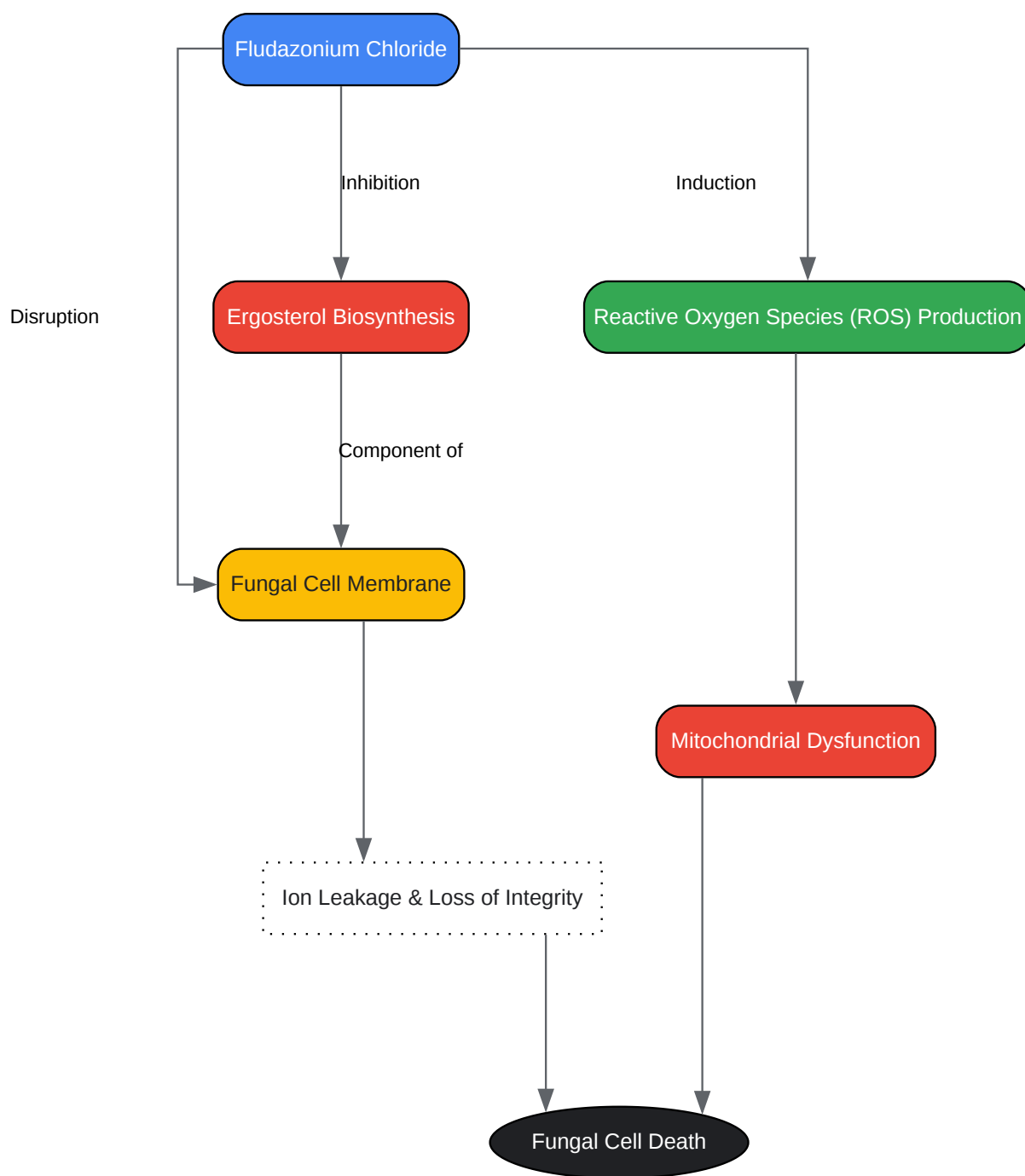
Proposed Mechanism of Action

Based on studies of other antifungal imidazolium compounds, the mechanism of action of **Fludazonium chloride** is likely multi-faceted, targeting the fungal cell at several points.[\[1\]](#)[\[3\]](#)

- **Disruption of Fungal Cell Membrane:** The cationic imidazolium headgroup is thought to interact with the negatively charged components of the fungal cell membrane, such as phospholipids. The lipophilic side chains then penetrate the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[\[1\]](#)
- **Inhibition of Ergosterol Biosynthesis:** Similar to azole antifungals, imidazolium salts may interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane function and inhibits fungal growth.[\[1\]](#)[\[7\]](#)
- **Induction of Oxidative Stress:** Some imidazolium salts have been shown to induce the production of reactive oxygen species (ROS) within fungal cells. The resulting oxidative

stress can damage cellular components, including proteins, lipids, and nucleic acids, leading to apoptosis.[1][3]

- Mitochondrial Dysfunction: The accumulation of ROS and direct interactions with mitochondrial membranes can lead to mitochondrial dysfunction, characterized by a decrease in membrane potential and reduced metabolic activity, further contributing to cell death.[3]



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Caption: Putative multi-target mechanism of action of **Fludazonium chloride**.

Synthesis of Fludazonium Chloride

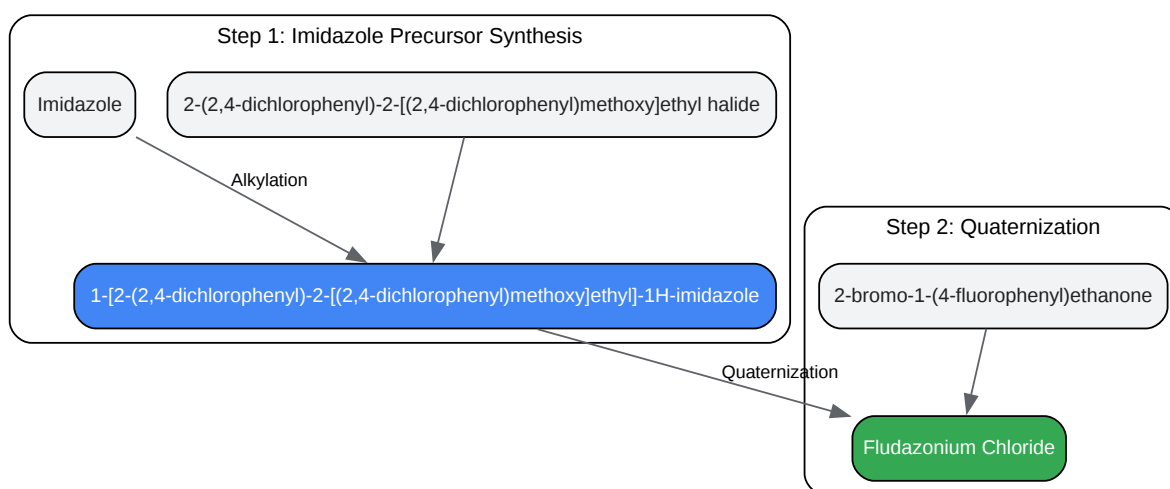
A specific, detailed experimental protocol for the synthesis of **Fludazonium chloride** is not publicly available. However, based on its structure as a 1,3-disubstituted N-phenacylimidazolium chloride, a plausible synthetic route can be proposed. The synthesis would likely involve a two-step process.

Step 1: Synthesis of the Imidazole Precursor

The first step would involve the synthesis of the monosubstituted imidazole precursor, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole. This could be achieved through the alkylation of imidazole with a suitable alkylating agent.

Step 2: Quaternization to form Fludazonium Chloride

The second step is the quaternization of the imidazole precursor with a phenacyl halide, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction introduces the p-fluorophenacyl group at the second nitrogen of the imidazole ring, forming the desired imidazolium salt.[8]



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Caption: Plausible two-step synthetic workflow for **Fludazonium chloride**.

General Experimental Protocol for Synthesis of N-phenacylimidazolium Halides

The following is a general protocol adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of **Fludazonium chloride**.

- **Dissolution of Imidazole Precursor:** The synthesized 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole is dissolved in a suitable aprotic solvent such as acetonitrile or acetone.
- **Addition of Phenacyl Halide:** A stoichiometric equivalent of 2-bromo-1-(4-fluorophenyl)ethanone, dissolved in the same solvent, is added dropwise to the imidazole solution at room temperature with constant stirring.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or slightly elevated temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation of Product:** Upon completion of the reaction, the product, **Fludazonium chloride**, which is an ionic salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure **Fludazonium chloride**.
- **Characterization:** The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Elemental Analysis.

Toxicological Profile

Specific toxicological data for **Fludazonium chloride**, such as LD50 values, are not available. However, as a quaternary ammonium compound (QAC), its toxicological profile can be inferred from the known effects of this class of substances.

General Toxicity of Quaternary Ammonium Compounds

QACs are known to exhibit a range of toxic effects, particularly at high concentrations.^{[9][10][11]} These can include:

- Dermal and Ocular Irritation: Direct contact can cause skin and eye irritation.
- Respiratory Effects: Inhalation of aerosols containing QACs may lead to respiratory irritation.
- Gastrointestinal Effects: Ingestion can cause nausea, vomiting, and diarrhea.

In Vitro Cytotoxicity of Imidazolium Salts

Studies on various imidazolium salts have demonstrated cytotoxic effects against human cell lines.^{[12][13][14][15]} The degree of cytotoxicity is often dependent on the structure of the imidazolium salt, particularly the length of the alkyl chains.

Table 2: General Toxicological Considerations for Imidazolium Salts

Toxicological Endpoint	General Findings for Imidazolium Salts	Potential Implication for Fludazonium Chloride
Acute Toxicity	Varies depending on the specific structure and route of administration. High doses can be toxic.[11]	Caution should be exercised, and appropriate personal protective equipment should be used.
Dermal/Ocular Irritation	Many QACs are known irritants.[10]	Direct contact with skin and eyes should be avoided.
In Vitro Cytotoxicity	Cytotoxicity against various cell lines has been observed, often correlated with alkyl chain length.[12][13][14][15]	Fludazonium chloride may exhibit cytotoxicity, and this should be considered in any handling and in the design of in vitro experiments.
Genotoxicity/Mutagenicity	Some studies on specific imidazolium salts have shown no genotoxic or mutagenic effects at the tested concentrations.[4]	Further studies would be required to determine the genotoxic potential of Fludazonium chloride.

Conclusion

Fludazonium chloride is an imidazolium compound with potential as an antifungal agent. While specific experimental data for this compound is limited, a comprehensive understanding can be built by examining the well-established structure-activity relationships and mechanisms of action of related imidazolium salts. This technical guide has provided a summary of the available information and a scientifically grounded extrapolation for its physicochemical properties, antifungal activity, synthesis, and toxicology. Further experimental investigation is warranted to fully characterize **Fludazonium chloride** and to validate its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this compound, while exercising due caution in its handling and application.

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